2-(4-Methyl-1H-pyrazol-1-yl)acetamide
CAS No.: 1250534-81-6
Cat. No.: VC2666332
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250534-81-6 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 2-(4-methylpyrazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) |
| Standard InChI Key | XQFNXRUFGNPQMH-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC(=O)N |
| Canonical SMILES | CC1=CN(N=C1)CC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-(4-Methyl-1H-pyrazol-1-yl)acetamide has the molecular formula C6H9N3O and is identified by the CAS number 1250534-81-6. Structurally, it features a pyrazole ring with a methyl group attached at the fourth position and an acetamide group linked through one of the nitrogen atoms. This arrangement creates a unique electronic distribution that contributes significantly to the compound's biological activity.
The presence of two nitrogen atoms in the pyrazole ring creates distinctive electron density patterns that influence the compound's reactivity and interactions with biological targets. This electronic configuration is critical for the compound's ability to engage with various enzymes and receptors, underpinning its pharmacological effects.
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide are largely determined by its structural features. The two nitrogen atoms in the pyrazole ring reduce the charge density at certain carbon atoms, making them susceptible to attack by electrophilic reagents. This characteristic influences the compound's reactivity pattern and its interactions with biological macromolecules.
From a chemical perspective, the compound's reactivity profile is similar to other pyrazole derivatives. It likely exhibits solubility in polar organic solvents due to the presence of the acetamide group, which can form hydrogen bonds with solvent molecules. The stability of the compound under various conditions would be influenced by both the pyrazole ring and the acetamide functional group.
Synthesis Methods
Industrial Production
For industrial-scale production, continuous flow reactors would likely be employed to enhance control over reaction conditions and improve yields. Automated systems for reagent addition and product separation could further increase efficiency and reproducibility. The purification process might involve techniques such as recrystallization or column chromatography to ensure high purity of the final product.
Based on methods used for similar compounds, purification might involve vacuum distillation at controlled temperatures (approximately 140-150°C) with gradual reduction of pressure to 3-20 mbar . This approach would facilitate the removal of excess starting materials and achieve reproducible isomer ratios in the final product.
Mechanism of Action
Target Interactions
The biological activity of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide likely stems from its interactions with various enzymes and receptors within cellular systems. The specific interactions would be determined by the unique structural features of the compound, particularly the position of substituents on the pyrazole ring and the acetamide group.
Analysis of structurally similar compounds suggests that 2-(4-Methyl-1H-pyrazol-1-yl)acetamide may interact with hydrolase enzymes involved in the cleavage of chemical bonds. Additionally, it might function as an enzyme inhibitor or activator by binding to active sites of target proteins, similar to how related compounds have been observed to inhibit kinase activity by preventing substrate phosphorylation.
Biochemical Pathways
Based on studies of similar pyrazole derivatives, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide likely influences several biochemical pathways critical for cellular function. Some related imidazole derivatives have been reported to affect the NAD+ salvage pathway, suggesting potential involvement in cellular energy metabolism.
At the cellular level, the compound may modulate signaling cascades that regulate cell proliferation, differentiation, and survival. By interacting with specific enzymes or receptors, it could trigger changes in gene expression patterns that ultimately determine cellular behavior. Understanding these molecular mechanisms is essential for elucidating the compound's anticancer properties and other potential therapeutic applications.
Biological Activities
Anticancer Properties
Research indicates that 2-(4-Methyl-1H-pyrazol-1-yl)acetamide exhibits significant anticancer properties, particularly against prostate cancer. This activity may be attributed to the compound's ability to interfere with specific cellular processes essential for cancer cell survival and proliferation.
The anticancer mechanism might involve inhibition of key enzymes involved in DNA replication, interference with cell cycle progression, or induction of apoptosis in malignant cells. By targeting molecular pathways that are dysregulated in cancer cells, the compound could potentially suppress tumor growth while minimizing effects on normal cells.
Other Pharmacological Activities
Beyond its anticancer properties, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide, like other pyrazole derivatives, may possess a diverse range of biological activities. Similar compounds have demonstrated antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal properties.
This broad spectrum of potential activities highlights the versatility of the pyrazole scaffold in medicinal chemistry. The specific pharmacological profile of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide would depend on its precise interactions with different biological targets and its effects on various biochemical pathways. Further investigation of these activities could reveal additional therapeutic applications for this compound.
Comparative Analysis
Understanding the structure-activity relationships of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide requires comparison with structurally related compounds. Several pyrazole derivatives with similar structural features have been investigated for their biological activities, providing valuable insights into how specific structural modifications influence pharmacological properties.
Table 1: Comparative Analysis of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide and Related Compounds
Applications and Future Prospects
Therapeutic Applications
The anticancer properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide suggest potential applications in oncology, particularly for prostate cancer treatment. The compound could serve as a lead structure for developing novel anticancer agents with improved efficacy and reduced side effects.
Additionally, the diverse pharmacological activities associated with pyrazole derivatives indicate that 2-(4-Methyl-1H-pyrazol-1-yl)acetamide might find applications in treating various other conditions, including infectious diseases, inflammatory disorders, and metabolic conditions. Further investigation of its biological activities could expand its therapeutic potential beyond oncology.
Future Research Directions
Future research on 2-(4-Methyl-1H-pyrazol-1-yl)acetamide could focus on several key areas. Structure-activity relationship studies would help identify the structural features critical for its anticancer activity, guiding the design of more potent and selective derivatives. Preclinical studies using various cancer cell lines and animal models would provide deeper insights into its efficacy and safety profile.
Investigation of the compound's exact mechanism of action at the molecular level would enhance understanding of its anticancer properties and potentially reveal additional therapeutic applications. Research into optimized formulations and drug delivery systems could improve its pharmacokinetic properties and therapeutic index.
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